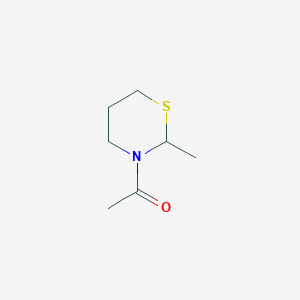
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone, also known as MTE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. MTE is a heterocyclic compound that contains a thiazine ring and a ketone functional group.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and cell division, and its inhibition can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. One area of interest is the development of new cancer therapies based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is the development of new materials based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Thiazine-based polymers have unique properties that make them suitable for a variety of applications, and further research is needed to explore their potential uses.
Finally, there is potential for the development of new water quality monitoring tools based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to optimize its selectivity and sensitivity for the detection of specific heavy metal ions in water.
In conclusion, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, materials science, and environmental science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in these fields.
Métodos De Síntesis
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be synthesized through the reaction of 2-amino-1,3-thiazine with acetic anhydride and methyl iodide. The reaction produces 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone as a white crystalline solid with a melting point of 88-89°C. The synthesis of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In materials science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential use as a building block in the synthesis of new materials. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be used to synthesize thiazine-based polymers, which have unique properties that make them suitable for a variety of applications, such as drug delivery and sensing.
In environmental science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be modified to selectively bind to specific heavy metal ions, making it a promising candidate for the development of new water quality monitoring tools.
Propiedades
Número CAS |
118515-27-8 |
|---|---|
Nombre del producto |
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone |
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |
Clave InChI |
IPADAWRUMRMPOX-UHFFFAOYSA-N |
SMILES |
CC1N(CCCS1)C(=O)C |
SMILES canónico |
CC1N(CCCS1)C(=O)C |
Sinónimos |
2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
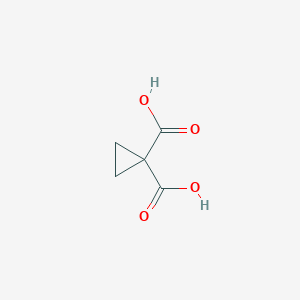
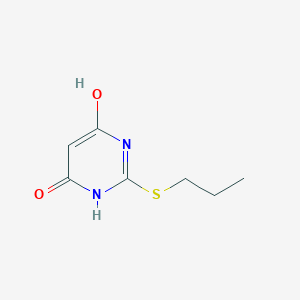
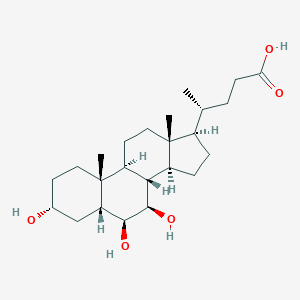
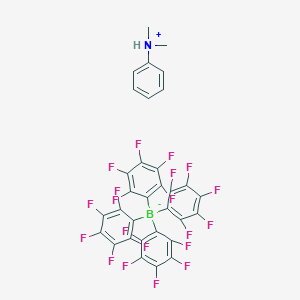
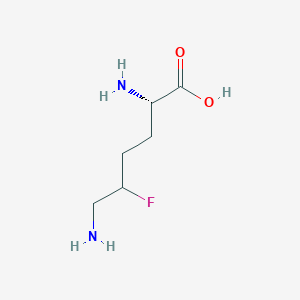
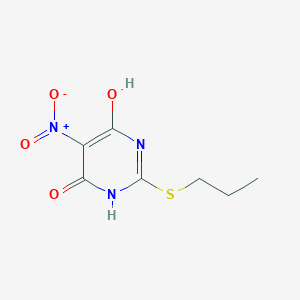
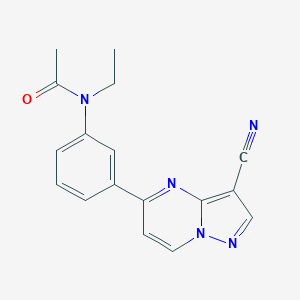
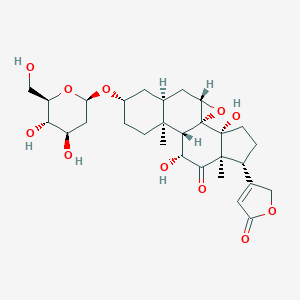
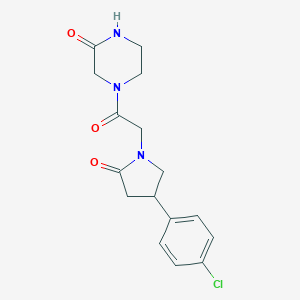
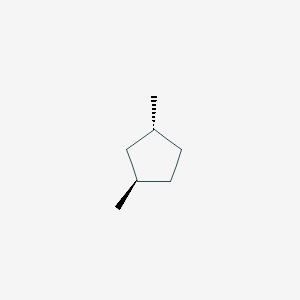
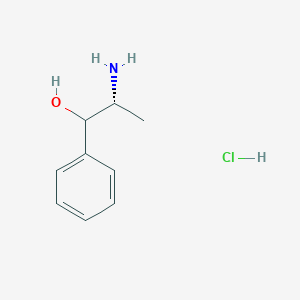
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)